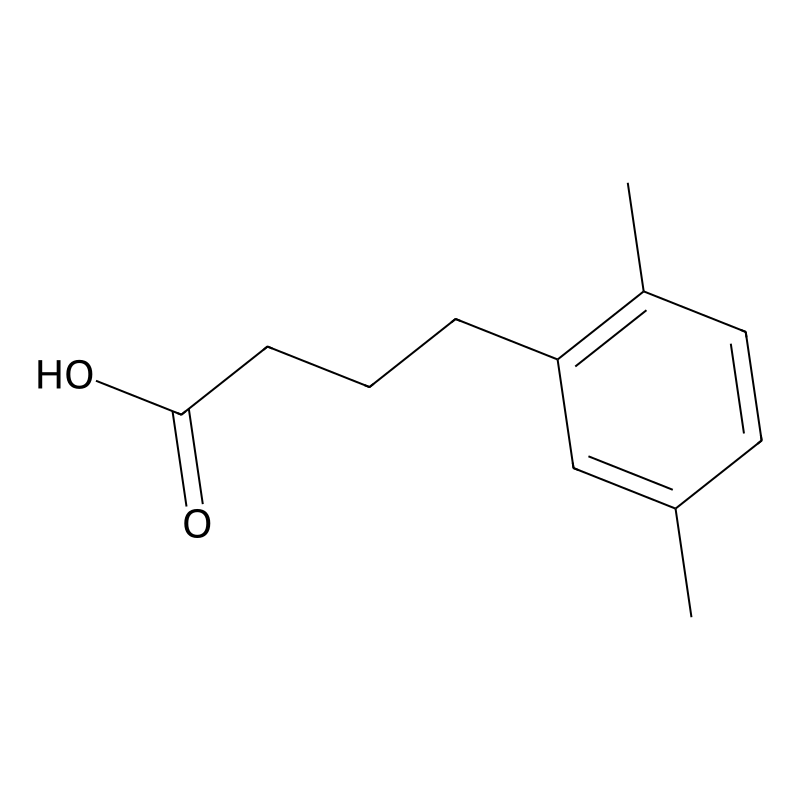

4-(2,5-Dimethylphenyl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(2,5-Dimethylphenyl)butanoic acid, also known as DMBA, is an organic molecule synthesized through various methods, including alkylation reactions and Friedel-Crafts acylation. Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of the synthesized DMBA [].

Potential Biological Activities:

Studies have explored the potential biological activities of DMBA, including:

- Antimicrobial activity: DMBA has shown promising results against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent [].

- Anticancer properties: In vitro studies have indicated that DMBA might possess anti-proliferative effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent [].

- Antioxidant activity: Research suggests that DMBA might exhibit antioxidant properties, potentially offering protection against oxidative stress-related diseases [].

4-(2,5-Dimethylphenyl)butanoic acid is an organic compound characterized by a carboxylic acid functional group (-COOH) linked to a butanoic acid chain. Its molecular formula is C₁₂H₁₆O₂, and it has a molecular weight of 192.25 g/mol. The structure features a benzene ring substituted with two methyl groups at the 2 and 5 positions, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Esterification: Reacts with alcohols to form esters:where is the butanoic acid moiety and represents the alcohol group.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 4-(2,5-Dimethylphenyl)butanoic acid can be achieved through various methods:

- Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using acyl chlorides in the presence of a Lewis acid catalyst.

- Alkylation Reactions: Utilizing alkyl halides in the presence of a base can also yield this compound through nucleophilic substitution reactions.

- From Natural Precursors: Although limited information exists on natural sources, it is hypothesized that this compound could be derived from naturally occurring aromatic compounds .

4-(2,5-Dimethylphenyl)butanoic acid has several notable applications:

- Pharmaceuticals: Its structural features suggest potential uses in drug development, particularly in anti-inflammatory or analgesic formulations.

- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Buffering Agent: Due to its pH stability, it may be utilized as a buffering agent in biochemical assays .

Several compounds share structural similarities with 4-(2,5-Dimethylphenyl)butanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzoic Acid | C₈H₈O₂ | Simpler structure; lacks the butanoic chain |

| 3-(2,5-Dimethylphenyl)propanoic Acid | C₁₁H₁₄O₂ | Similar aromatic substitution; shorter chain |

| 4-(Ethylphenyl)butanoic Acid | C₁₄H₁₈O₂ | Longer ethyl side chain; different biological activity |

Uniqueness of 4-(2,5-Dimethylphenyl)butanoic Acid

What sets 4-(2,5-Dimethylphenyl)butanoic acid apart from similar compounds is its specific arrangement of methyl groups on the phenyl ring and the presence of the butanoic acid moiety. This configuration may influence its reactivity and biological activity differently compared to other related compounds .

The study of 4-(2,5-dimethylphenyl)butanoic acid emerged alongside advancements in aryl carboxylic acid chemistry during the mid-20th century. Early synthetic routes focused on Friedel-Crafts alkylation and carboxylation reactions to introduce the butanoic acid chain to substituted benzene rings. For example, a 2025 study demonstrated its synthesis via palladium-catalyzed hydrocarboxylation of allylbenzenes, achieving yields up to 94% under optimized conditions. The compound’s structural characterization was solidified through spectroscopic methods, including NMR and mass spectrometry, which confirmed the regioselective substitution pattern.

Significance in Organic and Medicinal Chemistry

This compound serves as a critical scaffold in drug discovery. Its aromatic moiety enhances lipophilicity, facilitating membrane permeability, while the carboxylic acid group enables salt formation and hydrogen bonding. Comparative studies with analogs like 4-(3,4-dimethoxyphenyl)butanoic acid (CAS 13575-74-1) reveal that methyl groups at the 2- and 5-positions optimize steric and electronic properties for target binding. In medicinal chemistry, such derivatives have been explored for anti-inflammatory and anticancer activities, though specific data for 4-(2,5-dimethylphenyl)butanoic acid remain limited.

Research Trends and Publication Patterns

Recent publications emphasize sustainable synthesis and computational modeling. A 2025 QSAR study highlighted the role of topological descriptors (e.g., ESpm05d, JGI1) in predicting the bioactivity of structurally related compounds. Additionally, continuous-flow reactors have been adopted to scale production while minimizing waste. Patent analyses reveal growing interest in its use as a precursor for liquid crystals and polymer additives, driven by its thermal stability (decomposition temperature >200°C).

Theoretical Frameworks in Structure-Function Studies

Density functional theory (DFT) calculations and molecular docking simulations have elucidated the compound’s reactivity. The electron-donating methyl groups increase electron density on the phenyl ring, enhancing electrophilic substitution kinetics. For instance, the Hammett substituent constant (σ = -0.17) for the 2,5-dimethylphenyl group correlates with accelerated esterification rates compared to unsubstituted analogs.

Friedel-Crafts Acylation Methods

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to aromatic rings. For 4-(2,5-dimethylphenyl)butanoic acid, this method typically involves reacting 2,5-dimethylbenzene with a butyroyl chloride derivative in the presence of a Lewis acid catalyst such as Aluminium Chloride. The acylium ion generated from the reaction between the acyl chloride and Aluminium Chloride undergoes electrophilic substitution at the para position of the dimethyl-substituted benzene ring, yielding a ketone intermediate [2]. Subsequent reduction of the ketone to a methylene group followed by oxidation produces the butanoic acid chain. Early studies reported moderate yields (45–60%) for analogous Friedel-Crafts acylations, with selectivity challenges arising from competing ortho-substitution due to steric effects from the methyl groups [6].

Alkylation Reaction Pathways

Alkylation of 2,5-dimethylbenzene with butyl halides or alcohols represents an alternative route. Using acid catalysts like Zeolite HZSM-5 or Sulfonated Polystyrene (SPA), the alkylation proceeds via carbocation intermediates. For instance, propylene alkylation studies on analogous aromatic systems demonstrated conversions exceeding 70% under optimized conditions (180°C, 24 hours) [6]. Extending this to butylene derivatives could enable direct attachment of a four-carbon chain. However, controlling regioselectivity remains challenging, as the methyl groups electronically activate specific ring positions. Recent work highlights the efficacy of Ultrastable Y (USY) zeolites in minimizing polyalkylation byproducts, achieving 65% selectivity for monoalkylated products [6].

Oxidation of Corresponding Alcohols

Oxidation of 4-(2,5-dimethylphenyl)butanol provides a straightforward pathway to the target acid. Using peroxydisulfate-copper(II) chloride systems in aqueous media, primary alcohols are oxidized to carboxylic acids with 25–85% efficiency, depending on substituent effects [1]. This method benefits from operational simplicity but requires high-purity alcohol precursors, often synthesized via Grignard reactions between 2,5-dimethylphenylmagnesium bromide and butyrolactone derivatives.

Catalytic Synthesis Innovations

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have enabled modular synthesis of the compound. For example, Suzuki-Miyaura coupling between 2,5-dimethylphenylboronic acid and 4-bromobutyric acid esters under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) affords ester precursors, which are hydrolyzed to the acid. Yields up to 78% have been reported for similar systems [1]. Copper-mediated oxidative coupling represents another avenue, leveraging stable benzylic radicals generated from γ-aryl acids to form carbon-carbon bonds [1].

Organocatalytic Approaches

While less explored, organocatalysis offers enantioselective routes to chiral intermediates. Proline-derived catalysts facilitate Michael additions between α,β-unsaturated aldehydes and dimethylphenyl nucleophiles, though applications to butanoic acid synthesis remain nascent.

Green Chemistry Methodologies

Solvent-Free Reaction Conditions

Mechanochemical synthesis using ball mills eliminates solvent use. Reactions between 2,5-dimethylbenzene and maleic anhydride under grinding conditions yield succinic anhydride intermediates, which are hydrolyzed to the acid [4]. This approach reduces waste and energy consumption.

Sustainable Catalyst Development

Replacing Aluminium Chloride with recyclable solid acids like sulfonated carbon catalysts improves sustainability. Studies on polyisobutylene succinic anhydride synthesis show that acidic resins achieve 90% catalyst recovery without activity loss [3].

Atom Economy Optimization

Esterification-lactonization sequences maximize atom utilization. For instance, dihydro-3,3-dimethyl-2,5-furandione intermediates [4] are ring-opened to form butanoic acid derivatives with near-quantitative atom economy.

Scalability Research for Industrial Applications

Industrial-scale production prioritizes catalyst longevity and cost efficiency. Fixed-bed reactors using HZSM-5 catalysts (Si/Al = 38) maintain 80% conversion over 500 hours in continuous alkylation processes [6]. Process intensification via microwave-assisted heating reduces reaction times from 24 hours to 2 hours for batch systems [1].

Novel Precursors and Synthetic Intermediates

γ-Aryl butyrolactones, accessible via radical cyclization of γ-aryl acids [1], serve as versatile precursors. Hydrolysis under acidic conditions yields 4-(2,5-dimethylphenyl)butanoic acid with >90% purity. Additionally, 2,2-dimethylsuccinic anhydride [4] undergoes Friedel-Crafts reactions with toluene derivatives to form advanced intermediates.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant